molecular formula C6H3FINO3 B15200115 5-Fluoro-4-iodo-2-nitrophenol

5-Fluoro-4-iodo-2-nitrophenol

Katalognummer: B15200115
Molekulargewicht: 283.00 g/mol
InChI-Schlüssel: NTMLWWAGIHZWQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-4-iodo-2-nitrophenol is an aromatic compound that belongs to the class of halogenated nitrophenols This compound is characterized by the presence of fluorine, iodine, and nitro groups attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-iodo-2-nitrophenol typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 5-fluoro-2-nitrophenol, followed by iodination using N-iodosuccinimide (NIS) in the presence of a suitable catalyst . The reaction conditions often include mild temperatures and short reaction times to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as minimizing hazardous reagents and optimizing reaction conditions, are likely employed to ensure efficient and environmentally friendly production processes.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-4-iodo-2-nitrophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under oxidative conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of various halogenated derivatives.

    Reduction: Formation of 5-fluoro-4-iodo-2-aminophenol.

    Oxidation: Formation of quinone derivatives.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-4-iodo-2-nitrophenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Fluoro-4-iodo-2-nitrophenol is not fully elucidated. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its halogen and nitro functional groups. These interactions can lead to the inhibition or activation of biological pathways, resulting in various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Fluoro-2-nitrophenol: Similar structure but lacks the iodine atom.

    4-Iodo-2-nitrophenol: Similar structure but lacks the fluorine atom.

    2-Nitrophenol: Lacks both halogen atoms.

Uniqueness

5-Fluoro-4-iodo-2-nitrophenol is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these halogens with the nitro and phenol groups makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C6H3FINO3

Molekulargewicht

283.00 g/mol

IUPAC-Name

5-fluoro-4-iodo-2-nitrophenol

InChI

InChI=1S/C6H3FINO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H

InChI-Schlüssel

NTMLWWAGIHZWQT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1I)F)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.